Methyl 3-(6-Methyl-3-indolyl)propanoate
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Overview
Description
Methyl 3-(6-Methyl-3-indolyl)propanoate is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by an indole ring substituted with a methyl group at the 6-position and a propanoate ester group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-Methyl-3-indolyl)propanoate typically involves the reaction of 6-methylindole with a suitable esterifying agent. One common method is the esterification of 6-methylindole-3-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-Methyl-3-indolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of 6-methylindole-3-carboxylic acid.
Reduction: Formation of 3-(6-methyl-3-indolyl)propanol.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Methyl 3-(6-Methyl-3-indolyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(6-Methyl-3-indolyl)propanoate involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other macromolecules, leading to diverse biological effects. The ester group can undergo hydrolysis to release the active indole moiety, which can then exert its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl indole-3-propanoate
- Methyl 3-(1H-indol-3-yl)propanoate
- Methyl indole-3-acetate
Uniqueness
Methyl 3-(6-Methyl-3-indolyl)propanoate is unique due to the presence of a methyl group at the 6-position of the indole ring. This substitution can influence the compound’s reactivity, biological activity, and overall properties compared to other indole derivatives.
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
methyl 3-(6-methyl-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H15NO2/c1-9-3-5-11-10(4-6-13(15)16-2)8-14-12(11)7-9/h3,5,7-8,14H,4,6H2,1-2H3 |
InChI Key |
USZHLCSCRLJAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CCC(=O)OC |
Origin of Product |
United States |
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